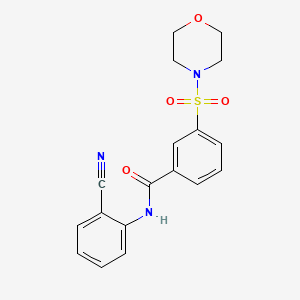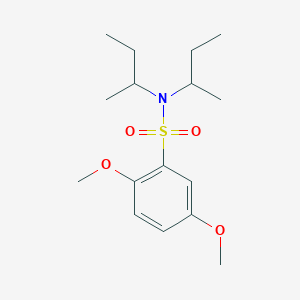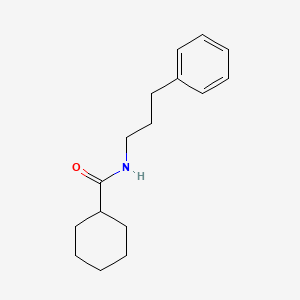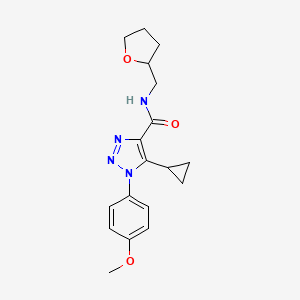
N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride
Descripción general
Descripción
N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride, also known as MPAPA, is a compound that belongs to the class of propargylamines. This compound has been extensively studied for its potential use in various scientific research applications. In
Mecanismo De Acción
N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride works by inhibiting the activity of monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for breaking down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of these enzymes, this compound increases the levels of these neurotransmitters in the brain, which can have a positive effect on mood, cognition, and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can increase the levels of dopamine, serotonin, and norepinephrine in the brain. This can have a positive effect on mood, cognition, and memory. This compound has also been shown to have antioxidant properties, which can help protect the brain from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride in lab experiments is its high potency. This compound has been shown to be effective at low concentrations, which can help reduce costs and increase efficiency in lab experiments. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for the study of N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride. One area of research is in the development of new drugs for the treatment of neurodegenerative diseases. This compound has shown promise in this area, and further research is needed to determine its potential as a therapeutic agent. Another area of research is in the study of the biochemical and physiological effects of this compound. This can help us better understand how this compound works and how it can be used in different scientific research applications.
Conclusion:
In conclusion, this compound is a compound that has been extensively studied for its potential use in various scientific research applications. Its high potency and neuroprotective effects make it a promising candidate for the development of new drugs for the treatment of neurodegenerative diseases. While there are some limitations to its use in lab experiments, further research is needed to fully understand the potential of this compound in scientific research.
Aplicaciones Científicas De Investigación
N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride has been studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of neuroscience. This compound has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-phenylprop-2-yn-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO.ClH/c1-19-17-11-9-16(10-12-17)14-18-13-5-8-15-6-3-2-4-7-15;/h2-4,6-7,9-12,18H,13-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLLDNBDKJNXOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC#CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-isopropylphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4654585.png)
![2-amino-6-[(cyanomethyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B4654593.png)

![methyl 2-{[(2-methylcyclopropyl)carbonyl]amino}benzoate](/img/structure/B4654603.png)

![1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4654622.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B4654627.png)
![3-(1,3-benzodioxol-5-yl)-N-{2-[(2-methylbenzyl)thio]ethyl}acrylamide](/img/structure/B4654630.png)
![1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4654638.png)

![methyl 2-({3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B4654665.png)

![4-[(4-chlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarbothioamide](/img/structure/B4654685.png)